molecular formula C17H25NO B13144811 Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)-

Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)-

Cat. No.: B13144811
M. Wt: 259.4 g/mol
InChI Key: YSSBJODGIYRAMI-DJNXLDHESA-N
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Description

Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)- is a chemical compound with the molecular formula C17H25NO. It is known for its unique structure, which includes a cyclohexanol ring substituted with a phenyl-piperidinyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)- typically involves the reaction of cyclohexanone with 4-phenylpiperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is often purified through techniques such as recrystallization or chromatography to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced derivatives (secondary alcohols), and substituted derivatives with various functional groups .

Scientific Research Applications

Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)- has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl-piperidinyl group is known to interact with various biological pathways, potentially modulating their activity. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S,2R)-
  • Cyclohexanol,2-(4-phenyl-1-piperidinyl)-, hydrochloride (1:1)

Uniqueness

Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)- is unique due to its specific stereochemistry and the presence of the phenyl-piperidinyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

(1S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16?,17-/m0/s1

InChI Key

YSSBJODGIYRAMI-DJNXLDHESA-N

Isomeric SMILES

C1CCC([C@H](C1)O)N2CCC(CC2)C3=CC=CC=C3

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O

Origin of Product

United States

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